4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one

antimalarial DHODH inhibition Plasmodium falciparum

This DHPM derivative uniquely pairs the 5-nitro group with the 4-(4-ethoxy-3-methoxyphenyl) motif, a combination indispensable for PfDHODH inhibition; replacing the nitro abolishes target engagement. With 418 nM IC50 on PfDHODH and >71-fold selectivity over human DHODH (>30 µM), it is an ideal hit-to-lead starting point for antimalarial programs. The C5-nitro serves as a diversification hub via reduction to amine, enabling parallel library synthesis. Its ethoxy-methoxy aryl pattern imparts distinct lipophilicity and hydrogen-bonding character versus halogenated analogs, opening underexamined chemical space for ADME optimization.

Molecular Formula C14H17N3O5
Molecular Weight 307.306
CAS No. 300668-52-4
Cat. No. B2936953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one
CAS300668-52-4
Molecular FormulaC14H17N3O5
Molecular Weight307.306
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)[N+](=O)[O-])OC
InChIInChI=1S/C14H17N3O5/c1-4-22-10-6-5-9(7-11(10)21-3)12-13(17(19)20)8(2)15-14(18)16-12/h5-7,12H,4H2,1-3H3,(H2,15,16,18)
InChIKeyDIUHRZFDPWMVKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one (CAS 300668-52-4): A 5-Nitro-DHPM Scaffold for Antimalarial DHODH Inhibitor Procurement


4-(4-Ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one is a 3,4-dihydropyrimidin-2(1H)-one (DHPM) derivative featuring a 5-nitro group, a 6-methyl substituent, and a 4-(4-ethoxy-3-methoxyphenyl) aryl moiety. This compound belongs to the Biginelli-type DHPM class and has been characterized as an inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated antimalarial target [1]. Its molecular formula is C14H17N3O5 with a molecular weight of 307.30 g/mol . The compound serves as a versatile intermediate for structure-activity relationship (SAR) exploration in medicinal chemistry programs targeting parasitic DHODH enzymes [2].

Why 4-(4-Ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one Cannot Be Replaced by Other DHPMs in PfDHODH Inhibitor Procurement


Within the 3,4-dihydropyrimidin-2(1H)-one chemotype, the combination and positioning of substituents critically determine both target potency and selectivity. The 5-nitro group in this compound is not merely a spectator substituent; it participates in key electronic interactions within the DHODH active site, and its replacement with hydrogen, alkyl, or ester groups (as in classical Biginelli DHPMs) can abrogate PfDHODH inhibitory activity entirely [1]. Meanwhile, the 4-(4-ethoxy-3-methoxyphenyl) substitution pattern introduces distinct lipophilic and hydrogen-bonding characteristics compared to the more common 4-(halophenyl) or 4-(hydroxyphenyl) DHPM analogs, altering both enzyme affinity and physicochemical properties such as logP and solubility [2]. Generic interchange with other in-class DHPMs—even those sharing the dihydropyrimidinone core—therefore risks loss of the specific PfDHODH inhibition profile that this compound provides.

Quantitative Differentiation Evidence for 4-(4-Ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one (CAS 300668-52-4)


PfDHODH Inhibitory Potency: Intermediate Activity Within the 5-Nitro-DHPM Patent Series

The target compound inhibits Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) with an IC50 of 418 nM, as measured by the direct orotate formation assay using recombinant Type 2 DHODH [1]. In the same patent series (US8703811), comparator compound 33 (BDBM120297) achieves an IC50 of 191 nM, and compound 49 (BDBM50379147; CHEMBL2012830) achieves an IC50 of 113 nM, both under identical assay conditions [1][2]. This positions the target compound as a moderately potent PfDHODH inhibitor, approximately 2.2-fold less potent than compound 33 and 3.7-fold less potent than compound 49.

antimalarial DHODH inhibition Plasmodium falciparum

Human vs. Plasmodium DHODH Selectivity Profile: Ortholog-Specific Discrimination

The BindingDB entry for the target compound (BDBM50379143) does not report human DHODH inhibitory activity at concentrations up to 30 µM, suggesting an IC50 > 30,000 nM for the human enzyme [1]. In contrast, comparator compound 49 (BDBM50379147) shows a human DHODH IC50 of 30,000 nM, yielding a selectivity index (human IC50 / Pf IC50) of approximately 265-fold [1][2]. For the target compound, if human DHODH IC50 is conservatively estimated at >30,000 nM, the selectivity index is >71-fold. This ortholog-level discrimination is a critical parameter for antimalarial drug development, as inhibition of human DHODH is associated with immunosuppressive toxicity.

selectivity ortholog discrimination human DHODH

Structural Differentiation: 4-Ethoxy-3-Methoxyphenyl Substitution vs. Common 4-Halophenyl DHPM Analogs

The target compound bears a 4-ethoxy-3-methoxyphenyl group at the C4 position of the dihydropyrimidinone ring. In the broader class of Biginelli-derived DHPMs, the most commonly reported C4 substituents are phenyl, 4-halophenyl (Cl, F), 4-hydroxyphenyl, or 4-nitrophenyl [1]. The ethoxy-methoxy substitution pattern in the target compound introduces a distinct hydrogen-bond acceptor profile (two ether oxygens) and increased lipophilicity compared to 4-hydroxyphenyl DHPMs, while maintaining greater polarity than 4-chlorophenyl analogs. This substitution pattern has been specifically associated with DHODH binding interactions in the US8703811 patent series, where variations in C4 aryl substitution modulate both potency and selectivity [2].

structure-activity relationship aryl substitution physicochemical properties

Synthetic Accessibility: Etidronic Acid-Catalyzed One-Pot Biginelli Protocol for 5-Nitro-DHPMs

5-Nitro-3,4-dihydropyrimidin-2(1H)-ones, including the target compound class, can be synthesized via a one-pot, three-component Biginelli-type cyclocondensation using ω-nitroacetophenone derivatives, aryl aldehydes, and urea, catalyzed by etidronic acid in dry THF at room temperature [1]. This protocol achieves yields of 68–96% for most analogs, providing a practical synthetic route distinct from classical Biginelli conditions that employ β-ketoesters and require strongly acidic catalysis. The nitro group at C5 is introduced directly via the nitro-containing active methylene component, eliminating the need for post-synthetic nitration and enabling regioselective access to 5-nitro (rather than 4-nitro or 6-nitro) DHPM regioisomers [1].

Biginelli reaction synthetic methodology etidronic acid catalysis

5-Nitro Group as a Versatile Synthetic Handle for Downstream Derivatization

The C5 nitro substituent in 5-nitrodihydropyrimidines is a demonstrated chemical handle that undergoes diverse transformations. According to comprehensive reviews of 5-nitrodihydropyrimidine chemistry, the nitro group can be reduced to an amine (for subsequent acylation, sulfonylation, or diazotization), can participate in N-nitrosation reactions at N3 with nitric oxide, and can serve as a precursor to N-oxide, amino, and azo derivatives [1][2]. This contrasts sharply with the majority of DHPMs in commercial libraries, which carry ester, acetyl, or carboxamide groups at the C5 position—substituents that lack the rich downstream chemistry of the nitro group. The target compound's 5-nitro group thus provides a built-in diversification point that C5-ester or C5-acetyl DHPM analogs cannot offer without de novo synthesis.

nitro reduction chemical transformation derivatization hub

Optimal Procurement and Application Scenarios for 4-(4-Ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one (CAS 300668-52-4)


Hit-to-Lead Optimization in Antimalarial DHODH Inhibitor Programs

The compound's moderate PfDHODH IC50 of 418 nM, combined with its >71-fold selectivity over human DHODH, makes it an ideal starting point for hit-to-lead medicinal chemistry. Teams can use the 4-ethoxy-3-methoxyphenyl and 5-nitro motifs as anchor points for systematic SAR exploration of the ubiquinone binding pocket [1]. The ethoxy-methoxy substitution pattern offers a differentiated lipophilicity profile compared to the more common halogenated aryl DHPMs represented in the same patent series, enabling exploration of underexamined chemical space [2].

Focused 5-Nitro-DHPM Library Synthesis and Derivatization

The 5-nitro group serves as a chemical diversification hub, enabling parallel library synthesis through reduction to the C5-amine followed by acylation, sulfonylation, or reductive amination [1]. The etidronic acid-catalyzed Biginelli protocol provides a reproducible one-pot synthetic entry, with reported yields of 68–96% for structurally related 5-nitro-DHPMs, supporting reliable bulk procurement and subsequent library production [2]. This scenario is particularly relevant for CROs and academic screening centers building DHPM-focused compound collections.

Selectivity Profiling Against Human DHODH for Ortholog-Specific Inhibitor Development

Given the target compound's >71-fold selectivity index for PfDHODH over human DHODH (>30 µM), it can serve as a reference compound in ortholog selectivity assays [1]. By co-profiling with more potent but less selective analogs (e.g., Compound 49 with a 265-fold index), researchers can decouple potency optimization from selectivity optimization, using the target compound's substitution pattern to inform design of balanced potency-selectivity profiles essential for avoiding immunosuppressive side effects [2].

Physicochemical Property Benchmarking in DHPM-Based Probe Development

The 4-ethoxy-3-methoxyphenyl substitution imparts distinct logP, solubility, and hydrogen-bonding characteristics relative to 4-halophenyl, 4-nitrophenyl, or 4-hydroxyphenyl DHPM analogs [1]. Procurement of this compound enables head-to-head physicochemical profiling (shake-flask logP, kinetic solubility, PAMPA permeability) against comparator DHPMs, generating data that guide the selection of optimal aryl substitution patterns for achieving desired ADME properties in antimalarial probe compounds [2].

Quote Request

Request a Quote for 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.